molecular formula C14H13FN2O2S B6426727 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198620-18-5

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B6426727
CAS No.: 2198620-18-5
M. Wt: 292.33 g/mol
InChI Key: KZSLKJGJUDDXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a fluorobenzoyl group

Preparation Methods

The synthesis of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorobenzoyl group and the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain proteins or enzymes, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring are known for their diverse applications in medicinal chemistry.

    Fluorobenzoyl compounds: These compounds are studied for their unique chemical properties and potential therapeutic uses. The uniqueness of this compound lies in the combination of these three functional groups, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-12-4-2-1-3-11(12)13(18)17-7-5-10(9-17)19-14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSLKJGJUDDXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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